molecular formula C16H20ClNO3S B2858864 (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(cyclobutyl)methanone CAS No. 2034530-84-0

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(cyclobutyl)methanone

Cat. No. B2858864
CAS RN: 2034530-84-0
M. Wt: 341.85
InChI Key: WRRUSRLSNCLUCE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a thiazepane ring (a seven-membered ring containing one nitrogen and one sulfur atom), a chlorophenyl group (a benzene ring with a chlorine atom), and a cyclobutyl group (a four-membered carbon ring). The presence of the dioxido group suggests that it might have some oxidizing properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a seven-membered ring. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiazepane ring, the chlorophenyl group, and the cyclobutyl group. The chlorine atom could potentially be replaced in a substitution reaction, and the ring structures might undergo various addition or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and melting and boiling points would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Thiazole Derivatives : Compounds similar to (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(cyclobutyl)methanone have been synthesized for their potential biological activities. For instance, a series of derivatives with thiazole moieties have shown potent in vitro antioxidant activity, suggesting that similar compounds could be explored for antioxidant properties (Reddy et al., 2015).

  • Antiviral Activity : Analogous compounds, such as 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, have been synthesized and demonstrated anti-tobacco mosaic virus activity, indicating potential antiviral applications (Chen et al., 2010).

  • Synthesis of Quinazolinones : Research has shown that similar compounds can be synthesized via a process involving Michael addition and intramolecular nucleophilic substitution, leading to the formation of quinazolinone derivatives. These compounds could be of interest in various pharmaceutical applications (Dalai et al., 2006).

  • Anticancer and Antimicrobial Agents : Studies have developed compounds with structures related to the subject compound, showing promising anticancer activity against a cancer cell line panel and exhibiting antibacterial and antifungal activities (Katariya et al., 2021).

  • Anti-mycobacterial Agents : Synthesis of phenyl cyclopropyl methanones has demonstrated anti-tubercular activities against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment (Dwivedi et al., 2005).

  • Antimicrobial and Antioxidant Activities : Methanone derivatives have shown antimicrobial and antioxidant activities, indicating the broad potential of similar compounds in combating various microbial infections and oxidative stress (Thirunarayanan, 2016).

Other Applications

  • Photolysis Studies : The study of photolysis of compounds like diclobutrazol, which bears structural resemblance, provides insights into the environmental behavior and degradation pathways of similar compounds (Clark et al., 1985).

  • Spectral Characterization and Docking Studies : Research involving the synthesis and characterization of related compounds, including molecular docking studies, aids in understanding their potential interactions with biological targets, crucial for drug design (Shahana & Yardily, 2020).

  • Formulation Development : Studies focusing on the formulation of similar compounds can increase their bioavailability and therapeutic effectiveness, as seen in research on nonionizable and poorly water-soluble compounds (Burton et al., 2012).

  • Chiral Intermediate Production : The synthesis of chiral intermediates, vital in pharmaceutical manufacturing, has been researched using microbial biotransformation, applicable to compounds like (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(cyclobutyl)methanone (Ni et al., 2012).

Future Directions

The study and development of new organic compounds is a key area of research in chemistry and pharmacology. This compound, with its complex structure and functional groups, could potentially be of interest in these fields. Future research could explore its synthesis, properties, and potential applications .

properties

IUPAC Name

[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-cyclobutylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO3S/c17-14-7-2-1-6-13(14)15-8-9-18(10-11-22(15,20)21)16(19)12-4-3-5-12/h1-2,6-7,12,15H,3-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRUSRLSNCLUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(cyclobutyl)methanone

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